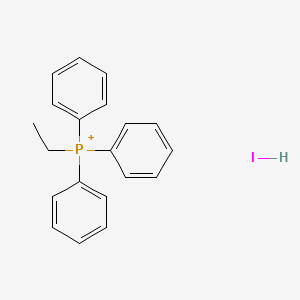

Ethyl triphenyl phosphonium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H21IP+ |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

ethyl(triphenyl)phosphanium;hydroiodide |

InChI |

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1; |

InChI Key |

SLAFUPJSGFVWPP-UHFFFAOYSA-N |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl triphenylphosphonium iodide, a versatile reagent with significant applications in organic synthesis. This document details its structural and physical characteristics, reactivity, and provides established experimental protocols for its synthesis, purification, and key reactions.

Core Chemical and Physical Properties

Ethyl triphenylphosphonium iodide is a quaternary phosphonium (B103445) salt that is widely utilized as a precursor to a Wittig reagent and as a phase-transfer catalyst.[1][2][3] Its chemical structure consists of a central phosphorus atom bonded to three phenyl groups and one ethyl group, with an iodide counterion.[4]

Structural and Physical Data

The fundamental properties of ethyl triphenylphosphonium iodide are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 4736-60-1 | [5] |

| Molecular Formula | C₂₀H₂₀IP | [5][6] |

| Molecular Weight | 418.25 g/mol | [5] |

| Appearance | White to off-white or slightly yellowish crystalline powder | [6] |

| Melting Point | 164-168 °C | [5] |

| Boiling Point | Decomposes before boiling | [3] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol. Slightly soluble in water. | [6] |

| Density | ~1.5 g/cm³ | [3] |

Spectral Data Summary

| Spectrum | Expected Peaks and Characteristics |

| ¹H NMR | - Phenyl protons: Multiplets in the aromatic region (approx. δ 7.6-8.0 ppm). - Ethyl group (CH₂): Doublet of quartets due to coupling with both phosphorus and the methyl protons (approx. δ 3.0-3.5 ppm). - Ethyl group (CH₃): Doublet of triplets due to coupling with the methylene (B1212753) protons and phosphorus (approx. δ 1.2-1.5 ppm). |

| ¹³C NMR | - Phenyl carbons: Multiple signals in the aromatic region (approx. δ 117-135 ppm), with the ipso-carbon showing a characteristic coupling to phosphorus. - Ethyl group (CH₂): A signal coupled to phosphorus (approx. δ 15-20 ppm). - Ethyl group (CH₃): A signal coupled to phosphorus (approx. δ 7-10 ppm). |

| ³¹P NMR | A single peak is expected in the region characteristic of phosphonium salts (approx. δ +20 to +30 ppm, relative to 85% H₃PO₄).[7] |

| IR Spectroscopy | - Aromatic C-H stretching: Peaks around 3050 cm⁻¹. - Aliphatic C-H stretching: Peaks around 2950 cm⁻¹. - C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region. - P-C stretching: Characteristic absorptions in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show the molecular ion of the cation [M]⁺ at m/z 291.13, corresponding to the ethyltriphenylphosphonium cation (C₂₀H₂₀P⁺). Fragmentation would likely involve the loss of the ethyl group or phenyl groups. |

Reactivity and Applications

Ethyl triphenylphosphonium iodide is a stable, yet reactive compound primarily used in two significant applications in organic synthesis: the Wittig reaction and phase-transfer catalysis.

The Wittig Reaction

The most prominent application of ethyl triphenylphosphonium iodide is as a precursor to the corresponding phosphonium ylide for the Wittig reaction.[1][2][3] This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The phosphonium salt is deprotonated by a strong base to form the ylide, which then reacts with a carbonyl compound.

Caption: The Wittig reaction workflow.

Phase-Transfer Catalysis

Ethyl triphenylphosphonium iodide can also function as a phase-transfer catalyst (PTC).[1][2][8] In this role, it facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction can proceed. The lipophilic nature of the triphenylphosphonium cation allows it to form an ion pair with an anionic reactant, which can then move into the organic phase.

References

- 1. Ethyltriphenylphosphonium iodide(4736-60-1) 1H NMR spectrum [chemicalbook.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 4. Page loading... [wap.guidechem.com]

- 5. beyondbenign.org [beyondbenign.org]

- 6. Ethyltriphenylphosphonium iodide synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijirset.com [ijirset.com]

An In-Depth Technical Guide to Ethyltriphenylphosphonium Iodide (CAS 4736-60-1)

For Researchers, Scientists, and Drug Development Professionals

Ethyltriphenylphosphonium iodide is a versatile quaternary phosphonium (B103445) salt with significant applications in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role as a Wittig reagent and a phase-transfer catalyst.

Chemical and Physical Properties

Ethyltriphenylphosphonium iodide is a white to off-white or pale yellow crystalline powder.[1][2] It is sensitive to light and hygroscopic.[1][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4736-60-1 | [4] |

| Molecular Formula | C20H20IP | [4] |

| Molecular Weight | 418.25 g/mol | [4] |

| Appearance | White to off-white/pale yellow crystalline powder | [1][2] |

| Melting Point | 164-168 °C | [4][5] |

| Boiling Point | 337 °C | [3][5] |

| Flash Point | 226 °C | [3][5] |

| Density | 1.500 g/cm³ | [3] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and methanol. Slightly soluble in water. | [1][3] |

| Vapor Pressure | 0 Pa at 25°C | [3] |

| LogP | 0.324 | [3] |

| InChI Key | SLAFUPJSGFVWPP-UHFFFAOYSA-M | [4] |

| Canonical SMILES | CC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural integrity of ethyltriphenylphosphonium iodide can be confirmed using ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectrum: A representative ¹H NMR spectrum of ethyltriphenylphosphonium iodide would exhibit characteristic signals for the ethyl and triphenylphosphine (B44618) moieties. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the region of δ 7.6-8.0 ppm. The methylene (B1212753) protons (-CH2-) of the ethyl group, being adjacent to the positively charged phosphorus atom, are deshielded and appear as a doublet of quartets. The methyl protons (-CH3) of the ethyl group appear as a triplet.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides further structural confirmation. The aromatic carbons of the phenyl rings will show multiple signals in the aromatic region (typically δ 120-140 ppm). The ipso-carbon (the carbon directly attached to the phosphorus atom) will appear as a doublet due to coupling with the phosphorus atom. The methylene carbon (-CH2-) of the ethyl group will also be a doublet, and the methyl carbon (-CH3) will appear as a singlet.

Synthesis of Ethyltriphenylphosphonium Iodide

Ethyltriphenylphosphonium iodide is synthesized via a nucleophilic substitution reaction between triphenylphosphine and ethyl iodide.[1]

Synthesis of Ethyltriphenylphosphonium Iodide

Experimental Protocol: Synthesis of Ethyltriphenylphosphonium Iodide

Materials:

-

Triphenylphosphine

-

Ethyl iodide

-

Benzene (B151609) (or another suitable solvent like toluene (B28343) or acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a minimal amount of dry benzene.

-

Add a slight excess of ethyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solid product, ethyltriphenylphosphonium iodide, is collected by filtration.

-

Wash the collected solid with a small amount of cold benzene or diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the final pure compound.

Applications in Organic Synthesis

Ethyltriphenylphosphonium iodide is a key reagent in several important organic transformations.

The Wittig Reaction

The most prominent application of ethyltriphenylphosphonium iodide is as a precursor to the corresponding ylide in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8]

The Wittig Reaction Pathway

Experimental Protocol: General Wittig Olefination

Materials:

-

Ethyltriphenylphosphonium iodide

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)

-

Aldehyde or ketone

-

Anhydrous workup and purification solvents

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium iodide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add one equivalent of a strong base (e.g., n-butyllithium in hexanes). The formation of the ylide is indicated by the appearance of a characteristic orange to deep red color.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

-

Reaction with Carbonyl Compound:

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica (B1680970) gel.

-

Phase-Transfer Catalysis

Ethyltriphenylphosphonium iodide also functions as an effective phase-transfer catalyst (PTC).[1][7] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. This increases reaction rates and often allows for the use of milder reaction conditions.

Mechanism of Phase-Transfer Catalysis

Other Applications

Beyond the Wittig reaction and phase-transfer catalysis, ethyltriphenylphosphonium iodide is also utilized in:

-

Asymmetric Hydrogenation: It can be used as a component in catalytic systems for the asymmetric hydrogenation of certain substrates.[3]

-

Synthesis of Diarylmethine Derivatives and Bismuth(III) Polynuclear Halide Complexes. [3]

Safety and Handling

Ethyltriphenylphosphonium iodide is toxic if swallowed and causes serious eye irritation.[4] It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid creating dust. Store in a cool, dry place away from light and moisture.[3][5]

Conclusion

Ethyltriphenylphosphonium iodide is a valuable and versatile reagent in organic synthesis. Its primary roles in the Wittig reaction for alkene synthesis and as a phase-transfer catalyst make it an indispensable tool for researchers and professionals in drug development and chemical synthesis. A thorough understanding of its properties, synthesis, and reaction protocols is crucial for its effective and safe utilization in the laboratory.

References

- 1. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Ethyltriphenylphosphonium iodide(4736-60-1) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight of Ethyl Triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and atomic properties of ethyl triphenylphosphonium iodide, a vital reagent in synthetic organic chemistry. The information is presented to support research and development activities where precise quantitative data is paramount.

Core Molecular Data

Ethyl triphenylphosphonium iodide is a quaternary phosphonium (B103445) salt. Its fundamental molecular characteristics are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₀H₂₀IP | [1][2][3][4][5] |

| Molecular Weight | 418.25 g/mol | [2][3][6] |

| CAS Number | 4736-60-1 | [1][2][6][7] |

| Synonyms | ETPPI, Phenylphosphonium ethyl iodide | [2][3] |

| Appearance | Off-white to pale yellow crystalline powder | [2] |

Verification of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The chemical formula C₂₀H₂₀IP indicates the presence of 20 carbon atoms, 20 hydrogen atoms, one phosphorus atom, and one iodine atom. The table below details the calculation based on the standard atomic weights of these elements.

| Element (Symbol) | Quantity | Standard Atomic Weight (amu) | Total Contribution (amu) | Citation(s) for Atomic Weight |

| Carbon (C) | 20 | ~12.011 | 240.220 | [8][9][10][11] |

| Hydrogen (H) | 20 | ~1.008 | 20.160 | [12][13][14] |

| Phosphorus (P) | 1 | ~30.974 | 30.974 | [15][16][17][18][19] |

| Iodine (I) | 1 | ~126.904 | 126.904 | [20][21][22][23] |

| Total | ~418.258 |

Note: The calculated molecular weight of ~418.258 amu is consistent with the commonly cited value of 418.25 g/mol .

Application in Synthesis: The Wittig Reaction

Ethyl triphenylphosphonium iodide is a key precursor for generating a phosphonium ylide, an essential intermediate in the Wittig reaction.[3] This reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[2]

-

Ylide Generation: Ethyl triphenylphosphonium iodide is suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether). A strong base (e.g., n-butyllithium, sodium hydride) is added under an inert atmosphere (e.g., nitrogen, argon) to deprotonate the phosphonium salt, forming the reactive ylide. The formation of the ylide is often indicated by a distinct color change.

-

Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added to the ylide solution, typically at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate and stereoselectivity.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, monitored by techniques such as Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is quenched by adding water or a saturated aqueous solution (e.g., ammonium (B1175870) chloride). The organic product is then extracted using an appropriate organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final alkene product is purified from the triphenylphosphine (B44618) oxide byproduct using techniques like column chromatography or distillation.

The following diagram illustrates the logical steps involved in performing a typical Wittig reaction using ethyl triphenylphosphonium iodide.

References

- 1. Ethyltriphenylphosphonium iodide | 4736-60-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 4. Ethyltriphenylphosphonium Iodide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Ethyltriphenylphosphonium iodide | C20H20P.I | CID 78474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Affordable Price Ethyl Triphenyl Phosphonium Iodide, Medicine Grade, 98% Purity [zeolitechemicals.com]

- 7. Ethyl triphenylphosphonium iodide | 4736-60-1 [chemnet.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. Atomic/Molar mass [westfield.ma.edu]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. quora.com [quora.com]

- 14. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. Phosphorus - Wikipedia [en.wikipedia.org]

- 16. A brief note on Atomic Mass of Phosphorus [unacademy.com]

- 17. Atomic Weight of Phosphorus | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 18. Atomic Weights and Isotopic Compositions for Phosphorus [physics.nist.gov]

- 19. Atomic Data for Phosphorus (P ) [physics.nist.gov]

- 20. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 21. Iodine History, Symbol & Properties | Study.com [study.com]

- 22. #53 - Iodine - I [hobart.k12.in.us]

- 23. Sciencemadness Discussion Board - atomic weight of iodine - Powered by XMB 1.9.11 [sciencemadness.org]

Synthesis of Ethyl Triphenylphosphonium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl triphenylphosphonium iodide from triphenylphosphine (B44618) and ethyl iodide. This phosphonium (B103445) salt is a crucial reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes, a common structural motif in pharmaceuticals. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, a summary of reaction parameters, and a discussion of its applications.

Introduction

Ethyl triphenylphosphonium iodide is a quaternary phosphonium salt widely utilized in organic chemistry.[1] Its primary application lies in its role as a precursor to the corresponding ylide in the Wittig reaction, a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[2] Beyond the Wittig reaction, it also finds use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2][3] The synthesis of this salt is a straightforward nucleophilic substitution reaction (SN2) between triphenylphosphine and ethyl iodide.

Reaction Mechanism and Workflow

The synthesis proceeds via a classic SN2 mechanism. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic ethyl group of ethyl iodide. This concerted process involves the displacement of the iodide ion, which then becomes the counter-ion to the newly formed ethyl triphenylphosphonium cation.

The general workflow for the synthesis and purification is outlined below:

References

In-Depth Technical Guide: Crystal Structure Analysis of Ethyl Triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure analysis of ethyl triphenylphosphonium iodide. Due to the limited accessibility of the full experimental data from the primary literature, this document focuses on the foundational methodologies and presents a generalized workflow for the structural determination of this compound. The core data is based on the findings from the publication "Synthesis and Structure of Ethyl Triphenyl Phosphonium (B103445) Iodide [Ph₃PEt]I · 0.5 H₂O".

Introduction

Ethyl triphenylphosphonium iodide is a quaternary phosphonium salt with significant applications in organic synthesis, notably as a phase-transfer catalyst and a precursor in Wittig reactions. Understanding its solid-state structure is crucial for elucidating its reactivity, stability, and physical properties. X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Synthesis and Crystallization

The synthesis of ethyl triphenylphosphonium iodide hydrate (B1144303), as reported, involves the reaction of ethyl triphenylphosphonium chloride with potassium iodide in an aqueous solution.

Reaction: Ph₃PEt⁺Cl⁻ + KI → Ph₃PEt⁺I⁻ + KCl

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of the solvent from a saturated solution or by controlled cooling. The presence of a hemihydrate ([Ph₃PEt]I · 0.5 H₂O) indicates that water molecules are incorporated into the crystal lattice during crystallization from an aqueous medium.

Experimental Protocols: A Generalized Approach

While the specific experimental parameters from the primary literature are unavailable, a standard workflow for the crystal structure determination of a small molecule like ethyl triphenylphosphonium iodide is outlined below.

Crystal Mounting and Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal motion and potential crystal degradation. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The diffractometer rotates the crystal through a series of orientations while exposing it to the X-ray beam, and the diffraction pattern is recorded as a series of images.

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption. The resulting data is used to determine the unit cell parameters and the space group of the crystal.

The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters, and can reveal the positions of hydrogen atoms and any disorder present in the structure.

Data Presentation

The quantitative data from the crystal structure analysis of ethyl triphenylphosphonium iodide hydrate is summarized in the table below. Note: The specific values from the primary research article were not accessible; therefore, this table serves as a template for the expected data.

| Crystallographic Parameter | Value |

| Chemical Formula | C₂₀H₂₀IP · 0.5H₂O |

| Formula Weight | 427.26 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| Unit Cell Dimensions | |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z (Formula units/cell) | [Value] |

| Data Collection & Refinement | |

| Temperature (K) | [Value] |

| Wavelength (Å) | [Value] |

| Reflections collected | [Value] |

| Independent reflections | [Value] |

| R-factor (%) | [Value] |

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the crystal structure analysis of ethyl triphenylphosphonium iodide.

Conclusion

The crystal structure analysis of ethyl triphenylphosphonium iodide provides fundamental insights into its molecular geometry and solid-state packing. While the detailed crystallographic data from the definitive study remains to be fully accessed, the established methodologies of chemical synthesis, crystallization, and single-crystal X-ray diffraction form the robust framework for its structural elucidation. This understanding is paramount for its application in synthetic chemistry and materials science.

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl Triphenyl Phosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl triphenyl phosphonium (B103445) iodide. The information presented herein is essential for the structural elucidation and purity assessment of this and related phosphonium salts, which are critical reagents in various synthetic and medicinal chemistry applications.

Introduction

Ethyl triphenyl phosphonium iodide is a quaternary phosphonium salt widely utilized in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. Accurate characterization of this reagent is paramount for ensuring reaction efficiency and product purity. ¹H NMR spectroscopy is a powerful analytical technique for confirming the structure of this compound by providing detailed information about the chemical environment of its protons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl and triphenyl protons. The positive charge on the phosphorus atom significantly influences the chemical shifts of the adjacent protons, causing them to appear at a lower field (higher ppm) than in analogous neutral compounds. Furthermore, the coupling between the phosphorus-31 nucleus and the protons on the adjacent carbon atoms provides crucial structural information.

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound, based on the analysis of its bromide analog and established principles of NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constants (J) (Hz) |

| P-CH ₂-CH₃ | 3.20 - 3.60 | Doublet of Quartets (dq) | 2H | ²JP-H ≈ 13 Hz, ³JH-H ≈ 7 Hz |

| P-CH₂-CH ₃ | 1.40 - 1.60 | Doublet of Triplets (dt) | 3H | ³JP-H ≈ 20 Hz, ³JH-H ≈ 7 Hz |

| Ph -H (ortho, meta, para) | 7.60 - 8.00 | Multiplet (m) | 15H | N/A |

Spectral Interpretation

The ¹H NMR spectrum of this compound displays three main groups of signals:

-

Methylene (B1212753) Protons (P-CH₂-CH₃): These two protons are adjacent to the positively charged phosphorus atom, which deshields them, causing their signal to appear in the 3.20 - 3.60 ppm range. The signal is split into a doublet by the phosphorus atom (²JP-H coupling) and into a quartet by the three neighboring methyl protons (³JH-H coupling), resulting in a doublet of quartets.

-

Methyl Protons (P-CH₂-CH₃): The three protons of the methyl group are further from the phosphorus atom and thus appear at a higher field, typically between 1.40 and 1.60 ppm. This signal is split into a triplet by the two adjacent methylene protons (³JH-H coupling) and also shows a longer-range coupling to the phosphorus atom (³JP-H coupling), resulting in a doublet of triplets.

-

Triphenyl Protons (Ph-H): The fifteen protons of the three phenyl rings are significantly deshielded due to the electron-withdrawing effect of the phosphonium cation and the aromatic ring currents. They typically appear as a complex multiplet in the region of 7.60 - 8.00 ppm.

Experimental Protocol for ¹H NMR Acquisition

The following provides a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

4.2. Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Standard room temperature (298 K).

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Reference: The residual solvent peak is used as an internal reference (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

Visualizations

The following diagrams illustrate the key structural features and relationships within the this compound molecule relevant to its ¹H NMR spectrum.

Caption: Molecular structure of the ethyl triphenyl phosphonium cation.

An In-depth Technical Guide to the Solubility of Ethyl Triphenylphosphonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl triphenylphosphonium iodide, a versatile phosphonium (B103445) salt widely utilized in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's behavior in various organic solvents.

Introduction

Ethyl triphenylphosphonium iodide ((C₆H₅)₃P(C₂H₅)I), often abbreviated as ETPPI, is a quaternary phosphonium salt. Its utility in organic chemistry is significant, most notably as a precursor to phosphonium ylides for the Wittig reaction, a cornerstone for the synthesis of alkenes from aldehydes and ketones.[1][2] It also finds application as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[1] The solubility of ethyl triphenylphosphonium iodide in organic solvents is a critical parameter for its effective use in these synthetic applications, influencing reaction kinetics, yield, and purification strategies.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl triphenylphosphonium iodide is presented below:

| Property | Value |

| Chemical Formula | C₂₀H₂₀IP |

| Molecular Weight | 418.25 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 164-168 °C[3] |

Solubility Profile

Table 1: Qualitative Solubility of Ethyl Triphenylphosphonium Iodide in Various Solvents

| Solvent | Solubility |

| Acetone | Soluble[3][4] |

| Chloroform | Soluble[3][4] |

| Dichloromethane | Soluble[3][4] |

| Methanol | Soluble[3][4] |

| Ethanol | Soluble[1][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Water | Sparingly soluble[1] |

It is noteworthy that phosphonium salts, in general, exhibit solubility in polar organic solvents.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of ethyl triphenylphosphonium iodide in an organic solvent of interest. This method is adapted from established procedures for determining the solubility of organic salts.[5][6]

Objective: To determine the saturation concentration of ethyl triphenylphosphonium iodide in a specific organic solvent at a given temperature.

Materials:

-

Ethyl triphenylphosphonium iodide (high purity)

-

Solvent of interest (anhydrous, high purity)

-

Scintillation vials or small flasks with secure caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of ethyl triphenylphosphonium iodide to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate them using a magnetic stirrer or shaker for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Concentration Analysis:

-

Analyze the concentration of ethyl triphenylphosphonium iodide in the diluted solution using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of the saturated solution. This value represents the solubility of ethyl triphenylphosphonium iodide in the chosen solvent at the specified temperature. The solubility can be expressed in units such as g/100 mL or mol/L.

-

Logical Workflow: The Wittig Reaction

The primary application of ethyl triphenylphosphonium iodide is in the Wittig reaction.[1] The following diagram illustrates the logical workflow of a typical Wittig reaction starting from the phosphonium salt.

Caption: Workflow of the Wittig reaction.

Experimental Workflow: Synthesis of an Alkene via Wittig Reaction

The following diagram outlines a typical experimental workflow for the synthesis of an alkene using ethyl triphenylphosphonium iodide.

Caption: Experimental workflow for a Wittig reaction.

Conclusion

Ethyl triphenylphosphonium iodide is a key reagent in organic synthesis with a solubility profile that favors polar organic solvents. While quantitative solubility data remains a gap in the current literature, the provided experimental protocol offers a robust method for its determination. A thorough understanding of its solubility is paramount for optimizing reaction conditions and achieving high yields in synthetic procedures such as the Wittig reaction. The workflows presented herein provide a logical and practical guide for the application of this important compound in research and development.

References

- 1. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyltriphenylphosphonium iodide|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of ethyl triphenyl phosphonium iodide formation

An In-depth Technical Guide on the Formation of Ethyl Triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the formation of ethyl triphenylphosphonium iodide, a key reagent in organic synthesis. The document details the core reaction mechanism, presents relevant quantitative data, outlines experimental protocols, and includes visualizations to illustrate the process.

Core Mechanism of Formation

The synthesis of ethyl triphenylphosphonium iodide from triphenylphosphine (B44618) and ethyl iodide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This process is also referred to as the quaternization of a tertiary phosphine.[3]

In this reaction, the triphenylphosphine ((C₆H₅)₃P) molecule serves as the nucleophile. The phosphorus atom possesses a lone pair of electrons, which initiates a nucleophilic attack on the electrophilic α-carbon of the ethyl iodide (CH₃CH₂I) molecule. The carbon-iodine bond in ethyl iodide is polarized due to the higher electronegativity of iodine, rendering the ethyl carbon electron-deficient and susceptible to attack.

The reaction proceeds via a single, concerted step where the new phosphorus-carbon bond forms simultaneously as the carbon-iodine bond breaks.[4][5] This occurs through a trigonal bipyramidal transition state. The iodide ion is displaced as the leaving group, ultimately forming the ionic product, ethyl triphenylphosphonium iodide.[1][2]

The overall reaction is as follows: (C₆H₅)₃P + CH₃CH₂I → [(C₆H₅)₃PCH₂CH₃]⁺I⁻

This phosphonium (B103445) salt is a stable, crystalline solid and is a vital precursor for the generation of phosphonium ylides, the key reagents in the Wittig reaction for alkene synthesis.[1][6][7]

Quantitative Data

Key physical, chemical, and spectroscopic data for ethyl triphenylphosphonium iodide are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Citations |

| CAS Number | 4736-60-1 | [7][8][9] |

| Molecular Formula | C₂₀H₂₀IP | [7][8] |

| Molecular Weight | 418.25 g/mol | [6][7] |

| Appearance | White to off-white or pale yellow crystalline powder | [6][7][10] |

| Melting Point | 164-168 °C (Note: Some sources report up to 238°C) | [1][6][10] |

| Purity | ≥98% | [6][7][9] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as methanol, ethanol (B145695), DMSO, acetone, chloroform, and dichloromethane. | [1][6][10][11] |

Table 2: Spectroscopic Data

| Spectroscopy | Observed Features | Citations |

| ¹H NMR | Complex multiplets in the aromatic region (approx. 7.6-8.0 ppm) corresponding to the phenyl protons. A quartet and a triplet in the aliphatic region corresponding to the ethyl group protons. | [2] |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 117-135 ppm). Signals in the aliphatic region for the ethyl group's CH₂ and CH₃ carbons. (Data inferred from bromide analog). | [12] |

| ³¹P NMR | A single resonance is expected in the range of +20 to +25 ppm, characteristic of tetra-alkyl/aryl phosphonium salts. | [13][14] |

| IR Spectroscopy | Characteristic P⁺-C stretching vibrations are expected around 1440 cm⁻¹ and 1110 cm⁻¹. | [15] |

Experimental Protocols

The synthesis of ethyl triphenylphosphonium iodide can be achieved through several methods. Below are two representative protocols.

General Protocol (Conventional Heating)

This protocol is a generalized procedure based on standard laboratory practices for SN2 reactions.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in a suitable anhydrous solvent such as benzene, toluene, or acetonitrile.

-

Reaction Initiation: Add ethyl iodide (1.0-1.2 eq) to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature or heated to reflux. Reaction progress can be monitored by the precipitation of the phosphonium salt product. For a reaction similar to the synthesis of the methyl analog, stirring at room temperature for 12 hours is effective.[16] For higher-order alkyl halides or less reactive systems, heating under reflux for several hours may be necessary.

-

Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a dichloromethane/ether mixture.

-

Drying: The purified ethyl triphenylphosphonium iodide is dried under vacuum to yield a crystalline solid.

High-Yield Protocol (Microwave Irradiation)

A highly efficient synthesis has been reported using microwave irradiation.[8]

-

Reactant Preparation: Triphenylphosphine and ethyl iodide are combined, potentially in a solvent-free condition or with a minimal amount of a high-boiling polar solvent, in a sealed microwave reaction vessel.

-

Reaction Conditions: The vessel is placed in a microwave reactor and heated to 150 °C for 4 hours.[8]

-

Product Isolation and Purification: After cooling, the solid product is isolated and purified as described in the general protocol (steps 4-6). This method has been reported to achieve a yield of up to 99%.[8]

References

- 1. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 2. Ethyltriphenylphosphonium iodide(4736-60-1) 1H NMR [m.chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tnjchem.com [tnjchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyltriphenylphosphonium iodide synthesis - chemicalbook [chemicalbook.com]

- 9. Affordable Price Ethyl Triphenyl Phosphonium Iodide, Medicine Grade, 98% Purity [zeolitechemicals.com]

- 10. lookchem.com [lookchem.com]

- 11. meruchem.com [meruchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. rsc.org [rsc.org]

- 14. nmr.oxinst.com [nmr.oxinst.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Thermal Stability of Ethyl Triphenyl Phosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl triphenyl phosphonium (B103445) iodide (ETPPI) is a quaternary phosphonium salt with significant applications in organic synthesis and industrial chemistry. It is widely recognized as a phase-transfer catalyst and as a precursor to phosphonium ylides for the Wittig reaction.[1][2] Its efficacy in these roles is intrinsically linked to its thermal stability, a critical parameter that dictates its suitability for various reaction conditions, particularly at elevated temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of ethyl triphenyl phosphonium iodide, including its physical properties, thermal decomposition behavior, and standardized methods for its evaluation. While specific thermogravimetric and calorimetric data for ETPPI is not extensively available in peer-reviewed literature, this guide consolidates known data and infers thermal behavior based on related phosphonium salts.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application.

| Property | Value | References |

| Chemical Formula | C₂₀H₂₀IP | [3] |

| Molecular Weight | 418.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 164-173 °C | [3][4] |

| Solubility | Soluble in polar solvents like ethanol (B145695) and methanol. | [1] |

Thermal Stability and Decomposition

The thermal stability of phosphonium salts is a key determinant of their application window. Generally, phosphonium salts exhibit good thermal stability, often exceeding that of their nitrogen-based ammonium (B1175870) counterparts.[2] However, the specific decomposition temperature and pathway are highly dependent on the nature of the organic substituents and the counter-ion.

General Observations

Commercial suppliers of this compound note its superior latency and thermal stability compared to amine and imidazole-based compounds, particularly in applications such as curing agents for epoxy resins.[2] This suggests that ETPPI can withstand elevated temperatures for a period without significant degradation, a desirable characteristic for many industrial processes. However, it is also noted that the compound will decompose before boiling.

Inferred Decomposition Onset

While specific TGA data for this compound is scarce, studies on similar phosphonium halides provide valuable insights. For instance, the thermal analysis of related phosphorus-iodonium ylids shows decomposition onset temperatures ranging from 107 to 225 °C, influenced by the substituents and counter-anion.[5][6] Research on the thermal degradation of alkyl triphenyl phosphonium intercalated montmorillonites also indicates that the decomposition of the organic cation occurs at specific temperature zones.[7] For quaternary ammonium halides, the decomposition enthalpies have been measured, and the decomposition products identified as a mixture of a tertiary amine and a haloalkane.[8][9]

Based on this information and the known melting point range, it is reasonable to infer that the thermal decomposition of this compound likely initiates at temperatures above its melting point. A more precise onset temperature would require dedicated thermogravimetric analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of phosphonium salts is often initiated by the nucleophilic attack of the counter-ion on one of the organic substituents of the phosphonium cation.[10] In the case of this compound, the iodide anion is a relatively good nucleophile.

A plausible decomposition pathway, based on the thermolysis of similar phosphonium salts, is proposed below.[10] The initial step likely involves the nucleophilic attack of the iodide anion on the ethyl group, leading to the formation of triphenylphosphine (B44618) and ethyl iodide. An alternative pathway could involve a Hoffman-type elimination, though this is generally less favored for phosphonium salts compared to ammonium salts. Subsequent reactions of the initial decomposition products could lead to a variety of secondary products, with triphenylphosphine oxide being a common end-product in the presence of oxygen.[11]

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the amount of residual mass.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

-

Calculate the percentage mass loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Hold the sample at the upper temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the recrystallized material.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the melting temperature (Tm) from the peak of the endothermic melting event.

-

Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHf).

-

Caption: Standard experimental workflow for TGA and DSC analysis of organic salts.

Conclusion

References

- 1. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 2. CatOnium ETPI | CAS: 4736-60-1 | [vestachem.com]

- 3. deepwaterchemicals.com [deepwaterchemicals.com]

- 4. Ethyltriphenylphosphonium iodide 95 4736-60-1 [sigmaaldrich.com]

- 5. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to the FT-IR Spectrum of Ethyl Triphenyl Phosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of ethyl triphenyl phosphonium (B103445) iodide. It includes a detailed analysis of its characteristic vibrational modes, experimental protocols for spectral acquisition, and a logical workflow for analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who utilize FT-IR spectroscopy for the characterization of phosphonium salts.

Introduction to the FT-IR Spectroscopy of Phosphonium Salts

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a wide range of compounds. In the context of phosphonium salts, such as ethyl triphenyl phosphonium iodide, FT-IR spectroscopy is instrumental in confirming the presence of the constituent chemical moieties and probing the interactions within the crystal lattice. The infrared spectrum of this compound is characterized by the vibrational modes of the triphenylphosphine (B44618) cation, the ethyl group, and the P-C bonds.

FT-IR Spectral Data of this compound

While a definitive, publicly available FT-IR spectrum for this compound is not readily found in major spectral databases, a representative spectrum can be constructed based on the known vibrational frequencies of its components. The following table summarizes the expected characteristic absorption bands, their approximate wavenumbers, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretching (phenyl groups) |

| ~ 2980 - 2850 | Medium to Weak | Aliphatic C-H stretching (ethyl group) |

| ~ 1585 | Medium | C=C stretching in the phenyl ring |

| ~ 1480 | Medium | C=C stretching in the phenyl ring |

| ~ 1436 | Strong | P-C stretching (P-phenyl) |

| ~ 1107 | Strong | P-C stretching (P-phenyl) |

| ~ 1465 | Medium | Asymmetric C-H bending of the methyl group (ethyl) |

| ~ 1380 | Medium | Symmetric C-H bending of the methyl group (ethyl) |

| ~ 750 - 720 | Strong | C-H out-of-plane bending (monosubstituted benzene (B151609) rings) |

| ~ 700 - 680 | Strong | C-H out-of-plane bending (monosubstituted benzene rings) |

Note: The exact peak positions and intensities may vary depending on the sample preparation method and the specific instrument used.

Experimental Protocols for FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum of a solid sample like this compound can be achieved primarily through two methods: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional and widely used technique for obtaining transmission FT-IR spectra of solid samples.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

Procedure:

-

Sample Grinding: In a dry environment, grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Homogenization: Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

-

Spectral Acquisition: Acquire the FT-IR spectrum of the sample.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow for FT-IR Analysis of a Solid Sample

The following diagram illustrates the logical workflow for the FT-IR analysis of a solid sample, from initial preparation to final data interpretation.

Caption: Workflow for FT-IR analysis of a solid sample.

Conclusion

This technical guide has provided a detailed overview of the FT-IR spectrum of this compound, including a table of expected vibrational frequencies and comprehensive experimental protocols. The provided workflow diagram offers a clear and logical sequence for conducting FT-IR analysis of solid samples. By following the methodologies outlined in this document, researchers and scientists can effectively utilize FT-IR spectroscopy for the characterization and quality control of this compound and related phosphonium salts in their respective fields.

Mass Spectrometry of Ethyl Triphenylphosphonium Iodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of ethyl triphenylphosphonium iodide (Ph₃PEtI). This document details experimental protocols, data interpretation, and expected fragmentation pathways, offering a foundational resource for researchers working with this and similar phosphonium (B103445) salts.

Introduction

Ethyl triphenylphosphonium iodide is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction.[1] Its characterization is crucial for reaction monitoring, purity assessment, and mechanistic studies. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the analysis of such pre-formed ions in solution. This guide focuses on the positive-ion ESI-MS analysis of the ethyltriphenylphosphonium cation ([Ph₃PEt]⁺).

Expected Mass Spectrum and Data Presentation

In positive-ion ESI-MS, ethyl triphenylphosphonium iodide will readily produce the intact ethyltriphenylphosphonium cation. The molecular weight of ethyl triphenylphosphonium iodide is 418.25 g/mol , comprising the ethyltriphenylphosphonium cation ([C₂₀H₂₀P]⁺) with a monoisotopic mass of 291.1354 Da and the iodide anion (I⁻). The mass spectrometer detects the cationic species.

Upon collision-induced dissociation (CID) in the gas phase, the [Ph₃PEt]⁺ cation is expected to undergo characteristic fragmentation. The primary fragmentation pathways involve the cleavage of the P-C and C-C bonds. The most stable fragments, such as the triphenylphosphine (B44618) cation and tropylium (B1234903) ion, are expected to be prominent in the spectrum.

Table 1: Predicted m/z Values and Corresponding Fragments for Ethyltriphenylphosphonium Cation ([Ph₃PEt]⁺) under CID.

| m/z (Da) | Proposed Fragment Ion | Formula | Description |

| 291.14 | [C₂₀H₂₀P]⁺ | [C₂₀H₂₀P]⁺ | Parent Ion: Ethyltriphenylphosphonium cation |

| 263.10 | [C₁₈H₁₅P]⁺ | [C₁₈H₁₅P]⁺ | Loss of ethene (C₂H₄) |

| 262.09 | [C₁₈H₁₄P]⁺ | [C₁₈H₁₄P]⁺ | Loss of ethyl radical (•C₂H₅) |

| 185.07 | [C₁₂H₁₀P]⁺ | [C₁₂H₁₀P]⁺ | Loss of a phenyl group and ethene |

| 183.05 | [C₁₂H₈P]⁺ | [C₁₂H₈P]⁺ | Loss of a phenyl radical and ethene |

| 108.04 | [C₇H₇P]⁺ | [C₇H₇P]⁺ | Putative phosphotropylium ion |

| 77.04 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Note: The m/z values are calculated based on the most abundant isotopes. The relative abundances are qualitative predictions and will vary with experimental conditions.

Experimental Protocols

A generalized protocol for the ESI-MS analysis of ethyl triphenylphosphonium iodide is provided below. This should be adapted based on the specific instrumentation available.

3.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of ethyl triphenylphosphonium iodide in a high-purity solvent such as methanol, acetonitrile (B52724), or a mixture of acetonitrile and water.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The addition of 0.1% formic acid can aid in protonation and improve signal intensity, although it is not strictly necessary for this pre-charged analyte.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the ESI source.

3.2. Mass Spectrometry Parameters

The following are typical starting parameters for ESI-MS analysis. Optimization will be required for specific instruments.

| Parameter | Typical Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Cone Voltage | 20 - 40 V |

| Source Temperature | 100 - 150 °C |

| Desolvation Temperature | 250 - 350 °C |

| Nebulizer Gas (N₂) Flow | 5 - 10 L/min |

| Drying Gas (N₂) Flow | 8 - 12 L/min |

| Mass Range | 50 - 500 m/z |

| Collision Gas (for MS/MS) | Argon |

| Collision Energy (for MS/MS) | 10 - 40 eV (ramped for fragmentation analysis) |

Mandatory Visualizations

4.1. Proposed Fragmentation Pathway of Ethyltriphenylphosphonium Cation

The following diagram illustrates the predicted fragmentation pathway of the ethyltriphenylphosphonium cation under collision-induced dissociation.

Caption: Proposed fragmentation of the ethyltriphenylphosphonium cation.

4.2. Experimental Workflow for Mass Spectrometric Analysis

The logical flow of the experimental procedure is depicted in the diagram below.

Caption: Workflow for the ESI-MS analysis of ethyl triphenylphosphonium iodide.

References

A Technical Guide to the Purity Specifications of Ethyl Triphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity specifications for ethyl triphenylphosphonium iodide, a vital reagent in organic synthesis, particularly in the Wittig reaction. This document outlines the key analytical techniques used to determine purity, details experimental methodologies, and discusses potential impurities. The information presented is intended to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of ethyl triphenylphosphonium iodide used in their work.

Purity Specifications

The purity of ethyl triphenylphosphonium iodide is critical for its performance in chemical reactions, directly impacting reaction yield, stereoselectivity, and the impurity profile of the final product. High-purity material is especially crucial in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals where stringent quality control is paramount.

Summary of Quantitative Data

The following table summarizes the typical purity specifications for ethyl triphenylphosphonium iodide sourced from various commercial suppliers. These values represent the minimum acceptable purity levels and key physical properties.

| Parameter | Specification | Analysis Method(s) |

| Assay (Purity) | ≥ 95%[1], ≥ 98.0%[2][3][4][5] | Titration, HPLC |

| Appearance | White to off-white or slightly yellowish crystalline powder[2][4][6] | Visual Inspection |

| Melting Point | 164-168 °C[1][7][8] | Capillary Melting Point |

| Moisture Content | Typically low, should be stored in a dry environment | Karl Fischer Titration |

| Solubility | Soluble in polar solvents like ethanol, methanol, and DMSO; sparingly soluble in water.[2] | Visual Inspection |

Analytical Techniques and Experimental Protocols

A combination of analytical techniques is employed to ensure the identity, purity, and quality of ethyl triphenylphosphonium iodide. The most common methods include titration, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Titrimetric Analysis (Assay)

Titration is a classic and reliable method for determining the percentage purity of ethyl triphenylphosphonium iodide. The method typically involves the titration of the phosphonium (B103445) salt in a non-aqueous medium.

Experimental Protocol: Perchloric Acid Titration

This method is adapted from the general procedure for the quantitative determination of phosphonium salts.

-

Reagents and Materials:

-

Ethyl triphenylphosphonium iodide sample

-

Glacial acetic acid

-

Mercuric acetate (B1210297) solution (saturated in glacial acetic acid)

-

0.1 N Perchloric acid in glacial acetic acid (standardized)

-

Crystal violet indicator

-

Analytical balance

-

Burette, 25 mL, Class A

-

Erlenmeyer flask, 250 mL

-

-

Procedure:

-

Accurately weigh approximately 0.4 g of the ethyl triphenylphosphonium iodide sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of glacial acetic acid to dissolve the sample.

-

Add 10 mL of mercuric acetate solution. The mercuric acetate reacts with the iodide ion to form mercuric iodide, liberating acetate ions.

-

Add 2-3 drops of crystal violet indicator.

-

Titrate the solution with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.

-

Record the volume of titrant used.

-

-

Calculation:

Where:

-

V = Volume of perchloric acid titrant (mL)

-

N = Normality of the perchloric acid titrant (N)

-

MW = Molecular weight of ethyl triphenylphosphonium iodide (418.25 g/mol )

-

W = Weight of the sample (g)

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of ethyl triphenylphosphonium iodide and for identifying and quantifying any impurities. A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

The following is a general HPLC method suitable for the analysis of phosphonium salts. Method optimization may be required based on the specific instrument and column used.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase A: Ammonium formate (B1220265) buffer (e.g., 20 mM, pH adjusted to 6.0 with formic acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the compound and any less polar impurities. For example:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the ethyl triphenylphosphonium iodide sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the main ethyl triphenylphosphonium iodide peak relative to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of ethyl triphenylphosphonium iodide and for detecting the presence of impurities. Both ¹H and ³¹P NMR are highly informative.

¹H NMR Analysis

The ¹H NMR spectrum provides a fingerprint of the molecule, with characteristic signals for the ethyl and triphenylphosphine (B44618) moieties. The integration of these signals can be used to assess purity against a known standard. A typical ¹H NMR spectrum of ethyl triphenylphosphonium iodide is available for reference.[6]

³¹P NMR Analysis

³¹P NMR is particularly useful for analyzing phosphorus-containing compounds. A single peak is expected for the pure phosphonium salt. The presence of other peaks could indicate impurities such as triphenylphosphine or triphenylphosphine oxide.

Experimental Protocol: NMR Sample Preparation

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents.

-

Concentration: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Acquisition: Acquire the ¹H and ³¹P NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

Potential Impurities

Understanding the potential impurities in ethyl triphenylphosphonium iodide is crucial for developing appropriate analytical methods and for interpreting the results. The most common impurities arise from the starting materials or from side reactions during synthesis and storage.

-

Triphenylphosphine: An unreacted starting material. It can be detected by ³¹P NMR (characteristic chemical shift around -5 ppm) and HPLC.

-

Ethyl Iodide: An unreacted starting material. Due to its volatility, it is less likely to be present in significant amounts in the final solid product.

-

Triphenylphosphine Oxide: A common impurity formed by the oxidation of triphenylphosphine. It can be detected by ³¹P NMR (characteristic chemical shift around 25-30 ppm) and HPLC.

-

Solvent Residues: Residual solvents from the synthesis and purification process may be present. These can be identified and quantified by gas chromatography (GC) with headspace analysis.

-

Water: As a hygroscopic compound, ethyl triphenylphosphonium iodide can absorb moisture from the atmosphere. Water content is typically determined by Karl Fischer titration.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the quality control of ethyl triphenylphosphonium iodide and the relationship between the compound and its potential impurities.

References

- 1. Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts - Nottingham ePrints [eprints.nottingham.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Wittig reagents - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Ethyl Triphenylphosphonium Iodide as a Wittig Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl triphenylphosphonium iodide (ETPPI) is a quaternary phosphonium (B103445) salt that serves as a crucial precursor for the generation of a phosphorus ylide, a key component in the Wittig reaction. This reaction is a cornerstone of modern organic synthesis, providing a reliable and highly regioselective method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] The transformation is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3] ETPPI is used to introduce an ethylidene (=CHCH₃) group onto an aldehyde or ketone. Beyond its primary role in olefination, ETPPI also finds utility as a phase-transfer catalyst, enhancing reaction rates between reactants in immiscible phases.[4]

Physicochemical Properties and Safety

ETPPI is typically a white to off-white crystalline solid.[4] Proper handling is essential due to its potential hazards.

Table 1: Physicochemical Properties of Ethyl Triphenylphosphonium Iodide

| Property | Value | Reference(s) |

| CAS Number | 4736-60-1 | [3] |

| Molecular Formula | C₂₀H₂₀IP | [5] |

| Molecular Weight | 418.25 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 164-168 °C | [6] |

| Solubility | Soluble in polar solvents like ethanol, methanol, DMSO; sparingly soluble in water. | [4] |

Safety and Handling: Ethyl triphenylphosphonium iodide is toxic if swallowed and can cause skin and serious eye irritation. Always handle this reagent in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid generating dust. Store the reagent in a cool, dry place, tightly sealed to protect it from moisture and light.

The Wittig Reaction: Mechanism and Stereochemistry

The Wittig reaction transforms a carbonyl group into an alkene. The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. The process occurs in two main stages:

-

Ylide Formation: The phosphonium salt (ETPPI) is deprotonated by a strong base to form a highly reactive, charge-separated species called a phosphorus ylide (or phosphorane).[7]

-

Alkene Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to yield the desired alkene and triphenylphosphine oxide.[8]

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Wittig Reaction Using Ethyltriphenylphosphonium Iodide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones.[1][2][3][4] This powerful olefination reaction involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[1][2][3][4] The reaction's significance was recognized with the award of the Nobel Prize in Chemistry to Georg Wittig in 1979.[1][3] A key advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, a feature not always achievable with traditional elimination reactions.[3][4] This application note provides a detailed protocol for the Wittig reaction using ethyltriphenylphosphonium iodide, a common phosphonium (B103445) salt for the introduction of an ethylidene group.

Principle and Mechanism

The Wittig reaction proceeds through a series of well-defined steps. First, the phosphonium salt, in this case, ethyltriphenylphosphonium iodide, is deprotonated by a strong base to form a phosphorus ylide.[1][3] This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[4] This initial attack leads to the formation of a zwitterionic intermediate called a betaine, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[4][5] The oxaphosphetane is unstable and collapses to form the final alkene product and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[3][6]